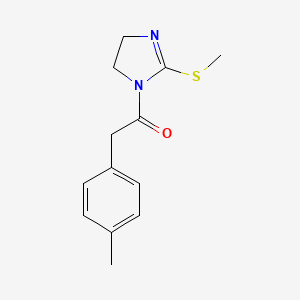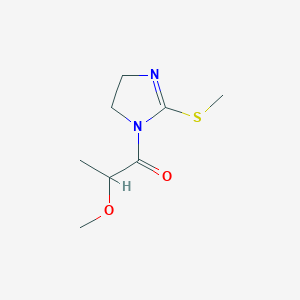![molecular formula C16H24N2O3 B7584319 2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone](/img/structure/B7584319.png)
2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as A-769662 and has been studied extensively for its biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone involves the activation of AMPK. This activation occurs through the allosteric activation of AMPK by binding to the γ subunit. This binding leads to an increase in AMPK activity, which in turn leads to an increase in glucose uptake and fatty acid oxidation. Additionally, this compound has been shown to inhibit mTORC1 signaling, which is a key regulator of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its activation of AMPK. This activation leads to an increase in glucose uptake and fatty acid oxidation, which can improve metabolic function. Additionally, this compound has been shown to have anti-inflammatory effects and can improve insulin sensitivity. However, it is important to note that the effects of this compound are dose-dependent, and high doses may lead to adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone in lab experiments is its specificity for AMPK activation. This specificity allows for the precise manipulation of cellular metabolism and can help researchers better understand the mechanisms underlying metabolic disorders. However, one of the main limitations of this compound is its potential for off-target effects. Additionally, the effects of this compound may be influenced by various factors such as cell type and experimental conditions.
Direcciones Futuras
There are many potential future directions for the use of 2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone in scientific research. One potential direction is the development of more potent and selective AMPK activators. Additionally, this compound may be used in the development of novel treatments for metabolic disorders such as obesity and type 2 diabetes. Further research is also needed to better understand the potential off-target effects of this compound and its effects on different cell types and experimental conditions.
Conclusion:
This compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its activation of AMPK and inhibition of mTORC1 signaling make it a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, further research is needed to better understand its potential off-target effects and to develop more potent and selective AMPK activators.
Métodos De Síntesis
The synthesis of 2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone involves a multi-step process that includes the reaction of 2-chloro-N-(2-methylpropyl)aniline with morpholine, followed by the reaction of the resulting intermediate with 2-bromoacetyl bromide. The final product is obtained through the reaction of the intermediate with sodium hydroxide. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of metabolic research. It has been shown to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular metabolism. This activation leads to an increase in glucose uptake and fatty acid oxidation, making it a potential treatment for metabolic disorders such as obesity and type 2 diabetes.
Propiedades
IUPAC Name |
2-[3-hydroxy-N-(2-methylpropyl)anilino]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-13(2)11-18(14-4-3-5-15(19)10-14)12-16(20)17-6-8-21-9-7-17/h3-5,10,13,19H,6-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFQHUHCRMAPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(=O)N1CCOCC1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(Cyclopropylmethyl)-2-(furan-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7584236.png)
![(1-Methylimidazol-2-yl)-[3-[(2-methylphenyl)methyl]azetidin-1-yl]methanone](/img/structure/B7584242.png)
![3-[(4-Benzylidenepiperidin-1-yl)methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7584248.png)
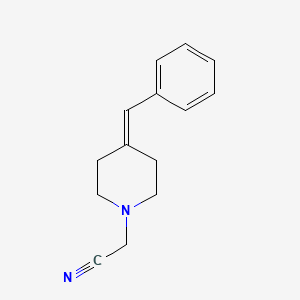
![(1-Methylpyrrol-2-yl)-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]methanone](/img/structure/B7584259.png)
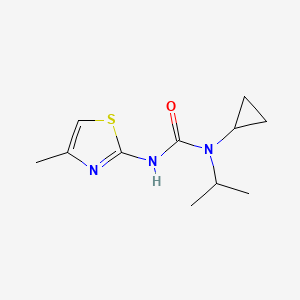
![4-[(4-Methyl-1,4-diazaspiro[5.5]undecan-1-yl)methyl]-1,3-thiazole](/img/structure/B7584267.png)
![4-Methyl-1-(pyridin-2-ylmethyl)-1,4-diazaspiro[5.5]undecane](/img/structure/B7584290.png)
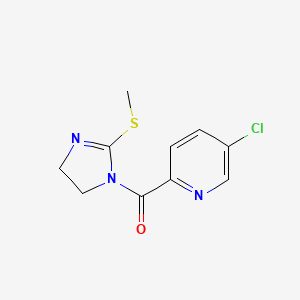
![N-[(1-methylpyrrol-2-yl)methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7584306.png)

